molecular formula C17H21NOS B1675682 LY-368975 CAS No. 163059-33-4

LY-368975

Cat. No.: B1675682
CAS No.: 163059-33-4
M. Wt: 287.4 g/mol
InChI Key: NDVZIUGCCMZHLG-HNNXBMFYSA-N
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Description

LY-368975: is a chemical compound with the molecular formula C17H21NOS and a molecular weight of 287.4 g/mol. This compound is known for its diverse applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY-368975 involves several steps. One common method includes the reaction of benzenepropanamine with N-methyl-gamma-(2-(methylthio)phenoxy) under specific conditions to yield the desired product . The reaction conditions typically involve controlled temperature and pressure to ensure the desired stereochemistry and purity of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: LY-368975 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

LY-368975 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of LY-368975 involves its interaction with specific molecular targets and pathways. It is known to selectively bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with the active sites of these targets, modulating their function and resulting in the observed effects.

Comparison with Similar Compounds

    N-methyl-gamma-(2-methylphenoxy)benzenepropanamine: Another compound with a similar structure, used in various research applications.

Uniqueness: LY-368975 is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

163059-33-4

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

IUPAC Name

(3S)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1

InChI Key

NDVZIUGCCMZHLG-HNNXBMFYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2SC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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